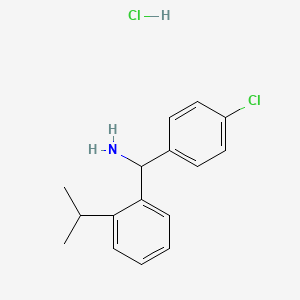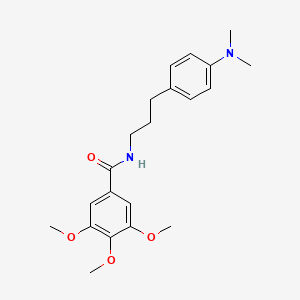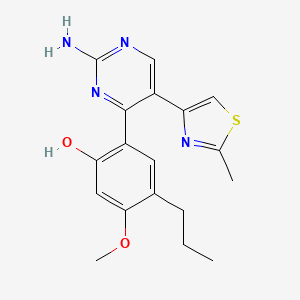
2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-5-methoxy-4-propylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-5-methoxy-4-propylphenol, also known as AMPP, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of phenols and has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-5-methoxy-4-propylphenol is not fully understood. However, studies have shown that it exerts its effects through the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, this compound has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and regulate glucose and lipid metabolism. Additionally, this compound has been shown to have a protective effect on the cardiovascular system and can improve insulin sensitivity in obese individuals.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-5-methoxy-4-propylphenol in lab experiments is its potent antioxidant and anti-inflammatory properties. Additionally, this compound is a synthetic compound, which allows for precise control over its concentration and purity. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and costly.
将来の方向性
There are several future directions for the study of 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-5-methoxy-4-propylphenol. One potential direction is the development of more efficient synthesis methods that can reduce the cost and time required for its production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of novel analogs of this compound with improved properties could lead to the discovery of more potent therapeutic agents.
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. It exhibits potent antioxidant, anti-inflammatory, and anticancer properties and has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. While there are limitations to its use in lab experiments, further studies on this compound could lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-5-methoxy-4-propylphenol is a complex compound that requires a multistep synthesis process. The synthesis of this compound involves the reaction of 2-methylthiazol-4-ylamine, 2,4,5-trimethoxybenzaldehyde, and 4-propylphenol in the presence of a catalyst. The reaction proceeds through a series of intermediates, and the final product is obtained after purification and characterization.
科学的研究の応用
2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-5-methoxy-4-propylphenol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, this compound has been shown to have a protective effect on the cardiovascular system and can improve insulin sensitivity in obese individuals.
特性
IUPAC Name |
2-[2-amino-5-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]-5-methoxy-4-propylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-5-11-6-12(15(23)7-16(11)24-3)17-13(8-20-18(19)22-17)14-9-25-10(2)21-14/h6-9,23H,4-5H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTKTHHXVWCYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CSC(=N3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2836253.png)
![4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2836255.png)
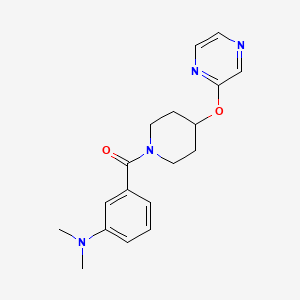
![1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2836258.png)
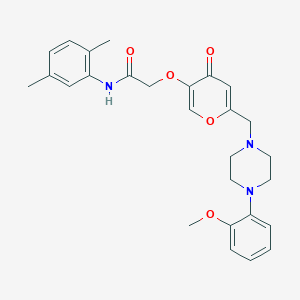
![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)
![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate](/img/structure/B2836267.png)
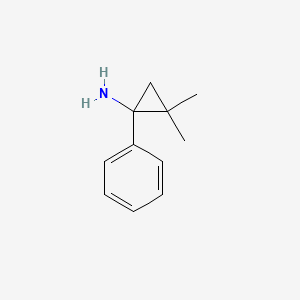
![3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2836269.png)
